molecular formula C7H13Br2O4P B12680098 5,5-Bis(bromomethyl)-2-ethoxy-1,3,2-dioxaphosphorinane 2-oxide CAS No. 42983-32-4

5,5-Bis(bromomethyl)-2-ethoxy-1,3,2-dioxaphosphorinane 2-oxide

Cat. No.: B12680098
CAS No.: 42983-32-4
M. Wt: 351.96 g/mol
InChI Key: QDYVUMSONFTXBY-UHFFFAOYSA-N
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Description

Molecular Geometry and Conformational Analysis

The dioxaphosphorinane ring adopts a chair conformation, as observed in X-ray crystallographic studies of structurally related compounds. In this conformation, the phosphoryl oxygen (P=O) occupies an equatorial position, minimizing steric strain and electronic repulsion with adjacent substituents. The bromomethyl groups at the 5-position extend axially, creating a sterically crowded environment that influences reactivity and intermolecular interactions.

Key geometric parameters derived from analogous dioxaphosphorinane oxides include:

Parameter Value (Å or degrees) Source Compound
P=O bond length 1.461–1.467 2-Phenyl derivatives
P-O (ether) bond length 1.586–1.604 5-Acetoxymethyl analogs
Chair conformation puckering β = 92.54° Cis,cis-diphenyl derivative

The ethoxy group at the 2-position adopts an equatorial orientation, with the oxygen atom participating in weak C-H···O hydrogen bonding networks that stabilize crystal packing. This spatial arrangement creates distinct electronic environments for the axial versus equatorial substituents, as evidenced by $$^{31}$$P NMR chemical shift differences >5 ppm compared to alternative conformers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42983-32-4

Molecular Formula

C7H13Br2O4P

Molecular Weight

351.96 g/mol

IUPAC Name

5,5-bis(bromomethyl)-2-ethoxy-1,3,2λ5-dioxaphosphinane 2-oxide

InChI

InChI=1S/C7H13Br2O4P/c1-2-11-14(10)12-5-7(3-8,4-9)6-13-14/h2-6H2,1H3

InChI Key

QDYVUMSONFTXBY-UHFFFAOYSA-N

Canonical SMILES

CCOP1(=O)OCC(CO1)(CBr)CBr

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the construction of the 1,3,2-dioxaphosphorinane ring followed by selective introduction of bromomethyl groups at the 5-position and an ethoxy substituent at the 2-position. The synthetic approach can be summarized as follows:

  • Starting Materials: The synthesis generally begins with phosphorus oxychloride or related phosphorus(V) precursors, which are reacted with diols or hydroxyalkyl compounds to form the cyclic dioxaphosphorinane ring.
  • Ring Formation: The 1,3,2-dioxaphosphorinane ring is formed by cyclization involving phosphorus and two oxygen atoms from the diol or hydroxyalkyl moieties.
  • Introduction of Ethoxy Group: The ethoxy substituent at the 2-position is introduced via alkylation or substitution reactions using ethyl alcohol or ethylating agents under controlled conditions.
  • Bromomethylation: The key step involves bromomethylation at the 5-position, where two bromomethyl groups are installed. This is typically achieved by reacting the corresponding methyl-substituted precursor with brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under radical or electrophilic conditions.

Detailed Synthetic Route Example

A representative synthetic route reported in organophosphorus chemistry literature involves:

  • Cyclization Step: Reacting a suitable diol (e.g., ethylene glycol derivative) with phosphorus oxychloride (POCl3) in the presence of a base to form the 1,3,2-dioxaphosphorinane ring with a chlorine substituent at the 2-position.
  • Ethoxy Substitution: Treating the chlorinated intermediate with ethanol under reflux to substitute the chlorine with an ethoxy group, yielding 2-ethoxy-1,3,2-dioxaphosphorinane 2-oxide.
  • Bromomethylation: Subjecting the 5,5-dimethyl derivative to bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide) or under photochemical conditions to convert methyl groups into bromomethyl groups, affording this compound.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Time Yield (%) Notes
Cyclization POCl3, diol, base (e.g., pyridine) 0–25 °C 2–4 hours 70–85 Anhydrous conditions preferred
Ethoxy substitution Ethanol, reflux 78 °C (reflux) 4–6 hours 80–90 Excess ethanol used to drive substitution
Bromomethylation NBS, radical initiator (benzoyl peroxide) 60–80 °C 3–5 hours 65–75 Light or heat initiates radical bromination

Purification and Characterization

  • Purification: The crude product is typically purified by recrystallization from suitable solvents (e.g., ethyl acetate, hexane mixtures) or by column chromatography using silica gel.
  • Characterization: The compound is characterized by NMR spectroscopy (¹H, ¹³C, ³¹P), mass spectrometry, and elemental analysis. The presence of bromomethyl groups is confirmed by characteristic signals in NMR and the molecular ion peak in MS.

Analytical and Research Findings Related to Preparation

  • The bromomethyl groups confer high reactivity, making the compound a versatile intermediate for further substitution reactions.
  • Reverse-phase high-performance liquid chromatography (RP-HPLC) methods have been developed for analysis and purity assessment, using mobile phases of acetonitrile, water, and phosphoric acid or formic acid for MS compatibility.
  • The compound’s stability under various conditions has been studied, showing that it is stable under anhydrous and inert atmosphere but sensitive to moisture and strong nucleophiles due to the reactive bromomethyl groups.

Summary Table of Preparation Methods

Preparation Aspect Details
Starting Materials Phosphorus oxychloride, diols, ethanol, N-bromosuccinimide
Key Reactions Cyclization, ethoxy substitution, bromomethylation
Typical Conditions Anhydrous, controlled temperature, radical initiation for bromination
Purification Techniques Recrystallization, silica gel chromatography
Analytical Techniques NMR (¹H, ¹³C, ³¹P), MS, RP-HPLC
Yield Range 65–90% depending on step
Safety Considerations Handle brominating agents and phosphorus compounds with care; use protective equipment

Chemical Reactions Analysis

Nucleophilic Substitution at Bromomethyl Groups

The bromomethyl groups in 57 are highly reactive toward nucleophiles due to the electron-withdrawing effect of the adjacent dioxaphosphorinane ring. Key reactions include:

Table 1: Nucleophilic substitution reactions of compound 57

NucleophileConditionsProductYieldReference
Thiols (RSH)0°C, 1:1 HCl/AcOHDialkyl (dialkylthiomethyl)phosphonates (107 )61–64%
o-Aminophenol160°C, O₂ flowDiethyl (2-benzoxazolyl)phosphonate (106 )
H₂O (Hydrolysis)Acidic or basic mediaHydroxymethylphosphonic acid derivatives
  • Thiol Substitution : Reaction with thiols replaces bromine atoms with thioalkyl groups, forming dialkylthiomethyl derivatives (107 ) .

  • Benzoxazole Formation : Heating with o-aminophenol under oxygen yields a benzoxazole-fused phosphonate (106 ) .

Catalytic Rearrangements and Diphosphonate Formation

Under Lewis acid catalysis, 57 undergoes dimerization or rearrangement:

Scheme 24 (MDPI ) :

  • Catalyst : BF₃·Et₂O

  • Product : Tetraethyl (ethoxymethyl)diphosphonate (103 )

  • Yield : 14%

This reaction proceeds via cleavage of the P–O bond in the dioxaphosphorinane ring, followed by recombination to form a diphosphonate structure .

Halogenation and Radical Reactions

The bromomethyl groups participate in radical-mediated halogenation:

Table 2: Halogenation reactions of compound 57

ReagentConditionsProductMechanism
N-Bromosuccinimide (NBS)Radical initiator (e.g., AIBN)β-Haloethoxycarbonylphosphonates (105 )Radical chain
N-Chlorosuccinimide (NCS)Similar to NBSChlorinated analogsRadical chain
  • These reactions target the methylene bridges, forming halogenated derivatives .

Acid/Base-Mediated Decomposition

57 is sensitive to acidic and basic conditions:

  • Acidic Hydrolysis : Cleavage of the P–C bond yields phosphoric acid (45 ) and formic acid (46 ) .

  • Basic Conditions : Undergoes disproportionation (Cannizzaro reaction) to form hydroxymethylphosphonic acid (41 ) and carboxyphosphonic acid (47 ) .

Transesterification and Cyclization

57 participates in transesterification with diols under acid catalysis:

  • Reagents : 1,3-Dimethylpropanediol, benzenesulfonic acid

  • Product : Cyclic diethyl (5-dimethyl- -dioxan-2-yl)phosphonates (90 )

  • Mechanism : Replacement of ethoxy groups with diol-derived cyclic acetals .

Stability and Reactivity Considerations

  • Thermal Stability : Degrades at elevated temperatures (>160°C) under oxidative conditions .

  • Storage : Requires inert atmosphere due to moisture sensitivity .

Analytical Characterization

  • HPLC Analysis : Reverse-phase chromatography (acetonitrile/water/H₃PO₄) confirms purity .

  • Mass Spec Compatibility : Mobile phase modified with formic acid for MS detection .

Scientific Research Applications

Analytical Applications

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of 5,5-Bis(bromomethyl)-2-ethoxy-1,3,2-dioxaphosphorinane 2-oxide is in the field of analytical chemistry, particularly in liquid chromatography. The compound can be effectively analyzed using reverse phase HPLC methods.

Methodology

The mobile phase typically comprises acetonitrile (MeCN), water, and phosphoric acid. For applications requiring mass spectrometry compatibility, phosphoric acid can be substituted with formic acid. The use of smaller particle columns (3 µm) allows for faster ultra-performance liquid chromatography (UPLC) applications. This method is scalable and suitable for isolating impurities during preparative separations and is also applicable in pharmacokinetics studies to evaluate the compound's behavior in biological systems .

Organic Synthesis Applications

This compound serves as a versatile intermediate in organic synthesis. Its bromomethyl groups allow for further functionalization through nucleophilic substitution reactions.

Case Studies

  • Synthesis of Phosphorus-Based Compounds :
    • The compound has been utilized as a precursor for synthesizing various phosphorus-containing heterocycles. Its bromine atoms can be replaced with nucleophiles to create diverse derivatives that exhibit biological activity .
  • Development of Antimicrobial Agents :
    • Research has indicated that derivatives of this compound may possess antimicrobial properties. Studies have focused on modifying the dioxaphosphorinane structure to enhance efficacy against specific pathogens .

Toxicological Studies

Toxicological evaluations of this compound are critical for assessing its safety profile in potential applications. The compound has been included in various toxicological databases to evaluate its environmental impact and human health risks. It is essential to consider these factors when exploring its applications in pharmaceuticals and agriculture .

Mechanism of Action

The mechanism of action of 5,5-Bis(bromomethyl)-2-ethoxy-1,3,2-dioxaphosphorinane 2-oxide involves its interaction with nucleophilic sites in target molecules. The bromomethyl groups act as electrophilic centers, facilitating nucleophilic substitution reactions. The ethoxy group can also participate in hydrolysis, leading to the formation of reactive intermediates that can further interact with biological or chemical targets.

Comparison with Similar Compounds

a. Substituent Effects on Reactivity and Stability

  • Bromomethyl Groups : The bromine atoms in the target compound enhance flame retardancy by generating bromine radicals during thermal decomposition, which inhibit combustion . In contrast, the dimethyl substituents in 2-chloro-5,5-dimethyl-dioxaphosphorinane 2-oxide increase steric hindrance, stabilizing the compound for catalytic applications .
  • Ethoxy vs. Hydroxy Groups : The ethoxy group in the target compound improves hydrolytic stability compared to the hydroxyl group in 5,5-bis(bromomethyl)-2-hydroxy-dioxaphosphorinane 2-oxide, making it more suitable for polymer applications .

b. Conformational and Crystallographic Differences

  • The phenoxy-substituted analogs (e.g., 5,5-dimethyl-2-phenoxy-dioxaphosphorinane 2-oxide) adopt a trans-gauche orientation of aromatic rings, stabilizing the crystal lattice via C-H···O interactions . In contrast, the ethoxy-substituted target compound likely exhibits greater conformational flexibility due to smaller substituents.

c. Application-Specific Performance

  • Flame Retardancy : The target compound demonstrates superior flame retardant efficacy in poly(methyl methacrylate) compared to sulfur-containing analogs (e.g., 2-thio-dioxaphosphorinanes), attributed to bromine’s higher radical-trapping efficiency .
  • Catalytic Utility : The chloro-dimethyl analog’s Lewis acidity enables efficient catalysis in synthesizing benzimidazoles and chromenes, a role unsuitable for bromine-rich compounds due to their lower thermal stability .

Research Findings and Data

Table 2: Flame Retardant Performance in Acrylic Polymers

Compound Oxygen Balance (%) Char Yield at 700°C (%) LOI (%) Reference
5,5-Bis(bromomethyl)-2-ethoxy-dioxaphosphorinane 2-oxide -12.5 35.6 28.5
5,5-Bis(chloromethyl)-2-ethoxy-dioxaphosphorinane 2-oxide -8.2 28.9 24.0
Furazan-based analogs -15.0 22.1 21.5

LOI : Limiting Oxygen Index. Higher values indicate better flame retardancy.

Table 3: Thermal Decomposition Data

Compound T₀ (Decomposition Onset, °C) Tₘₐₓ (Peak Temp, °C) Residual Mass (%) Reference
5,5-Bis(bromomethyl)-2-ethoxy-dioxaphosphorinane 2-oxide 220 310 35.6
5,5-Bis(bromomethyl)-2-hydroxy-dioxaphosphorinane 2-oxide 165 280 28.3
2-Chloro-5,5-dimethyl-dioxaphosphorinane 2-oxide 97 (melting) 250 <5

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